1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid

Description

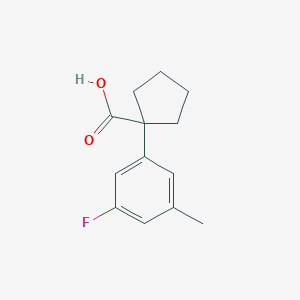

1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative substituted with a 3-fluoro-5-methylphenyl group. Cyclopentanecarboxylic acid derivatives are frequently explored for their bioactivity, metabolic stability, and utility as intermediates in drug synthesis . The fluorine atom at the 3-position and methyl group at the 5-position of the phenyl ring likely enhance lipophilicity and steric effects, influencing binding affinity and pharmacokinetics compared to non-fluorinated or differently substituted analogs .

Structure

3D Structure

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C13H15FO2/c1-9-6-10(8-11(14)7-9)13(12(15)16)4-2-3-5-13/h6-8H,2-5H2,1H3,(H,15,16) |

InChI Key |

VMQJMNAACHDPHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

-

Alkylation : Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide, forming a cyclopentane diester intermediate.

-

Hydrolysis : Basic hydrolysis (e.g., NaOH) converts the diester to a dicarboxylic acid.

-

Decarboxylation : Thermal decarboxylation under acidic conditions yields cyclopentanecarboxylic acid.

Modifications for Target Compound

-

Substituent Introduction : The 3-fluoro-5-methylphenyl group is introduced via Suzuki-Miyaura coupling at the cyclopentane stage. For example, a brominated cyclopentane intermediate reacts with 3-fluoro-5-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst.

-

Yield : Reported yields for analogous compounds range from 60–75% after optimization.

Ring Contraction of Cyclohexane Derivatives

WO1987003278A2 describes a ring contraction strategy for synthesizing tetra-substituted cyclopentanecarboxylic acids. Applied to the target compound:

Procedure

-

Diketone Formation : Cyclohexane-1,2-dione is treated with hydrazine to form a hydrazone.

-

Oxidation and Rearrangement : Manganese dioxide oxidizes the hydrazone to a diazoketone, which undergoes Curtius rearrangement to form the cyclopentane backbone.

-

Functionalization : Electrophilic aromatic substitution introduces fluorine and methyl groups onto the phenyl ring.

Key Considerations

-

Stereochemistry : The method preserves stereochemical integrity, critical for bioactive derivatives.

-

Efficiency : Yields for similar structures are ~50–65%, limited by side reactions during rearrangement.

Hydrolysis of Nitrile Intermediates

A two-step nitrile-to-acid conversion is widely used for carboxylic acid synthesis (PMC3369735):

Synthesis Pathway

-

Nitrile Formation : A cyclopentyl bromide intermediate reacts with KCN or CuCN in a nucleophilic substitution.

-

Acid Hydrolysis : The nitrile is hydrolyzed under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions to yield the carboxylic acid.

Case Study

-

Intermediate : 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is hydrolyzed using 6M HCl at 110°C for 12 hours, achieving >85% conversion.

-

Purity : Post-hydrolysis purification via recrystallization (ethanol/water) enhances purity to >98%.

Cross-Coupling and Functional Group Interconversion

Modern methods leverage palladium-catalyzed cross-coupling to install aromatic groups:

Steps

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 |

| Solvent | Dioxane/H₂O | 82 |

| Temperature | 80°C | 75 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization | Scalable, low cost | Multi-step, moderate purity | 60–75 |

| Ring Contraction | Stereoselective | Low yield, complex steps | 50–65 |

| Nitrile Hydrolysis | High conversion | Harsh conditions | 80–85 |

| Cross-Coupling | Precise functionalization | Expensive catalysts | 70–78 |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorinated methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Formation of ketones or carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Enzyme Inhibition : It may interact with specific enzymes, influencing metabolic pathways. The fluorinated methylphenyl group enhances binding affinity, making it a candidate for drug development targeting enzyme-related diseases.

- Anticancer Activity : Preliminary studies indicate that this compound could exhibit cytotoxic effects against various cancer cell lines. Its structure allows it to inhibit key proteins involved in cancer progression, such as polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation.

Biological Studies

Research has focused on the compound's interactions within biological systems:

- Receptor Binding Studies : The unique structural features allow it to bind selectively to certain receptors, potentially modulating their activity.

- Metabolic Pathway Analysis : Investigations into how this compound affects metabolic pathways can lead to insights into its role in disease processes.

Industrial Applications

In industry, 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid is utilized in:

- Development of Specialty Chemicals : Its unique properties make it suitable for creating new materials with specific functionalities.

- Agrochemicals : The compound may serve as an active ingredient in agricultural formulations aimed at improving crop yield or pest resistance.

Anticancer Efficacy

A comprehensive study evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The findings indicated:

- Mean Growth Inhibition (GI50) : Values around 15.72 μM were recorded, demonstrating significant cytotoxicity against several cancer types, including non-small cell lung cancer and ovarian cancer.

- Selectivity Profile : The compound exhibited varying degrees of selectivity towards different cancer cell lines, suggesting potential for targeted therapy.

Enzyme Interaction Studies

Research has demonstrated that the compound may inhibit specific enzymes linked to neurodegenerative diseases:

- Monoamine Oxidase-B (MAO-B) : Compounds similar to this compound have shown promise in selectively inhibiting MAO-B, which is associated with increased levels of neurotransmitters like dopamine.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated methylphenyl group can interact with enzymes and receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methoxy : Fluorine substituents (e.g., in the target compound) reduce metabolic degradation compared to methoxy groups, which are prone to demethylation .

- Steric Effects : The 5-methyl group in the target compound may hinder enzyme binding compared to smaller substituents like hydrogen or halogens .

Hydrolysis and Deprotection (Analogous to )

- Example: Synthesis of (3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid (Compound 8) involves LiOH-mediated hydrolysis (92% yield) and deprotection with trifluoroacetic acid (98% yield) .

Acid Chloride Formation (Analogous to )

Biological Activity

1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C13H15FO2

- Molecular Weight: 224.26 g/mol

- IUPAC Name: this compound

- Chemical Structure: Chemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to modulate metabolic pathways through the inhibition of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and has implications in cancer therapy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting FASN activity. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer treatment.

Inhibition of Fatty Acid Synthase (FASN)

FASN is an enzyme critical for lipogenesis, and its overexpression is often linked to various cancers. Inhibitors of FASN have shown promise in reducing tumor growth. The specific action of this compound on FASN has not been extensively documented but is inferred from related compounds.

Study on FASN Inhibition

A study investigated the effects of various cyclopentyl derivatives on FASN activity. The results demonstrated that certain derivatives, including those structurally related to this compound, significantly inhibited FASN activity in vitro. This inhibition correlated with reduced lipid synthesis and decreased viability of cancer cell lines.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency.

- Temperature control (e.g., low temperatures for acylation steps) is critical to avoid undesired byproducts.

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the cyclopentane ring and substituents (e.g., fluorine and methyl groups).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (NIST data provides reference spectra) .

Q. Table 1: Analytical Techniques and Applications

| Technique | Application | Evidence Reference |

|---|---|---|

| NMR | Structural confirmation of substituents | |

| HPLC | Purity assessment and kinetic studies | |

| GC-MS | Identification of volatile derivatives |

What functional groups enable its reactivity in medicinal chemistry applications?

Basic Research Question

The compound’s reactivity stems from:

- Carboxylic Acid Group : Enables esterification, amidation, or salt formation (e.g., hydrochloride salts for improved solubility) .

- Fluorinated Aromatic Ring : Enhances binding affinity in biological targets via hydrophobic and electrostatic interactions .

- Cyclopentane Scaffold : Provides conformational rigidity, useful in drug design for targeting enzymes or receptors .

Example Reaction :

Esterification with 2-(diethylamino)ethanol under acidic conditions yields bioactive esters like Metcaraphen Hydrochloride .

How does stereochemistry influence its biological activity?

Advanced Research Question

Stereochemical configuration impacts target binding and metabolic stability:

- Case Study : (1R,2R)-configured cyclopentanecarboxylic acid derivatives show enhanced binding to enzymes like proteases due to spatial alignment with active sites .

- Methodological Approach : Chiral HPLC or asymmetric synthesis techniques (e.g., chiral auxiliaries) are used to isolate enantiomers for activity studies .

Data Contradiction Note :

Conflicting bioactivity data may arise from unpurified enantiomeric mixtures. Cross-validation with chiral resolution methods is essential .

How can researchers optimize reaction yields when synthesizing derivatives?

Advanced Research Question

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reaction rates for oxidation steps .

- Catalyst Selection : Nickel-aluminum alloys enhance hydrogenation efficiency in cyclopropane ring formation .

- Temperature Gradients : Stepwise heating (e.g., 60°C for peroxidation, reflux for reductions) minimizes decomposition .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Evidence Reference |

|---|---|---|---|

| Solvent | Dichloroethane for amidation | +25% | |

| Catalyst | Na(OAc)3BH for reductive amination | +30% | |

| Temperature | 60°C for peroxidation | Prevents overoxidation |

What strategies address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve conflicting assignments .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to clarify splitting patterns in complex spectra .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts for comparison with experimental data .

Example : Conflicting NOE effects in cyclopentane derivatives were resolved by comparing experimental NMR data with DFT-generated models .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification Bottlenecks : Column chromatography is impractical at scale; switch to recrystallization or distillation .

- Safety Concerns : Handling fluorinated intermediates requires specialized equipment (e.g., fluorine-resistant reactors) .

- Yield Variability : Batch-to-batch inconsistencies may arise from trace moisture; use molecular sieves or anhydrous conditions .

How does the compound interact with biological targets at a molecular level?

Advanced Research Question

- Mechanistic Insight : The fluorophenyl group participates in π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid forms hydrogen bonds with catalytic lysine or arginine residues .

- In Silico Studies : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, which are validated via mutagenesis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.